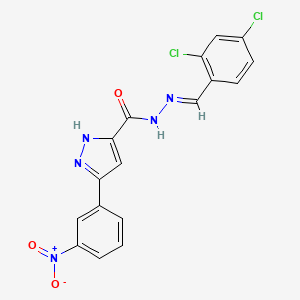![molecular formula C22H19N3O B11981346 3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzamide](/img/structure/B11981346.png)
3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzamide typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 3-aminobenzamide. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. In biological systems, it may inhibit the activity of enzymes or disrupt cellular functions by binding to DNA or proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol: Another Schiff base with similar structural features but different functional groups.
3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile: A compound with a nitrile group instead of a benzamide group.
Uniqueness
3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H19N3O |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-[(9-ethylcarbazol-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19N3O/c1-2-25-20-9-4-3-8-18(20)19-12-15(10-11-21(19)25)14-24-17-7-5-6-16(13-17)22(23)26/h3-14H,2H2,1H3,(H2,23,26) |
Clave InChI |
HGEZHKIWYZAHKD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=NC3=CC=CC(=C3)C(=O)N)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate](/img/structure/B11981265.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11981274.png)

![5-(4-methylphenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11981278.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11981284.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[2-(1-methylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981288.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11981295.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981296.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11981307.png)
![N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11981313.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide](/img/structure/B11981321.png)
![ethyl 4-[({(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11981327.png)
